molecular formula C14H11FO4 B6398734 2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261988-60-6

2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6398734
CAS No.: 1261988-60-6
M. Wt: 262.23 g/mol
InChI Key: CAMAECKVRUICJN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound with the molecular formula C14H11FO4 This compound features a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-9-3-4-10(11(7-9)14(17)18)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMAECKVRUICJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689365
Record name 3'-Fluoro-4'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-60-6
Record name 3'-Fluoro-4'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzaldehyde.

    Methoxylation: The hydroxyl group of the starting material is protected using a methoxy group through methylation.

    Formylation: The protected intermediate undergoes formylation to introduce the formyl group.

    Oxidation: The formyl group is then oxidized to a carboxylic acid, yielding the final product.

Industrial Production Methods

Industrial production of 2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzaldehyde.

    Reduction: Formation of 2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxyphenylacetic acid: Shares the fluorine and hydroxyl groups but differs in the acetic acid moiety.

    3-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid.

    3-Fluoro-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of the hydroxyl group.

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the fluorine atom, allows for versatile interactions in chemical and biological systems.

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